molecular formula C14H24F9N7O8 B593745 N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P CAS No. 357965-99-2

N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P

Cat. No.: B593745
CAS No.: 357965-99-2
M. Wt: 589.37 g/mol
InChI Key: NYWNMNBIORWOSQ-QTPLPEIMSA-N
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Description

Neuronal Nitric Oxide Synthase Inhibitor I is a compound that selectively inhibits the activity of neuronal nitric oxide synthase. Nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes such as vasodilation, neurotransmission, and immune response. Neuronal nitric oxide synthase is one of the three isoforms of nitric oxide synthase, primarily found in neuronal tissues. Inhibition of neuronal nitric oxide synthase has been studied for its potential therapeutic applications in neurodegenerative diseases, pain management, and other neurological disorders .

Mechanism of Action

Target of Action

The primary targets of N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P are Nitric oxide synthase, endothelial and Nitric oxide synthase, brain . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

This compound interacts with its targets by inhibiting the activity of nitric oxide synthases . This results in a decrease in the production of nitric oxide, thereby affecting the signaling pathways that rely on this molecule.

Biochemical Pathways

The inhibition of nitric oxide synthases affects the nitric oxide signaling pathway . Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of its production can have significant downstream effects on these processes.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its inhibition of nitric oxide production . This can lead to changes in vasodilation, immune response, and neurotransmission, among other physiological processes.

Preparation Methods

The synthesis of Neuronal Nitric Oxide Synthase Inhibitor I involves multiple steps. One of the synthetic routes includes the preparation of a highly selective inhibitor, 6-((3-((3-fluorophenethylamino)methyl)phenoxy)methyl)-4-methylpyridin-2-amine. This compound can be labeled with fluorine-18 for molecular imaging studies. The preparation involves a “build-up” radiosynthesis based on a corresponding iodonium ylide as a labeling precursor. The activated phenethyl group of the compound is efficiently and regioselectively labeled with no-carrier-added fluorine-18 fluoride in a high radiochemical yield. The desired inhibitor is obtained after conversion by reductive amination and microwave-assisted displacement of the protecting groups .

Chemical Reactions Analysis

Neuronal Nitric Oxide Synthase Inhibitor I undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. .

Scientific Research Applications

Neuronal Nitric Oxide Synthase Inhibitor I has several scientific research applications:

Comparison with Similar Compounds

Neuronal Nitric Oxide Synthase Inhibitor I is unique in its high selectivity for neuronal nitric oxide synthase compared to other isoforms such as endothelial nitric oxide synthase and inducible nitric oxide synthase. Similar compounds include:

Neuronal Nitric Oxide Synthase Inhibitor I stands out due to its high selectivity and potential for use in molecular imaging studies.

Properties

IUPAC Name

2-[(4S)-4-amino-5-(2-aminoethylamino)pentyl]-1-nitroguanidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N7O2.3C2HF3O2/c9-3-5-12-6-7(10)2-1-4-13-8(11)14-15(16)17;3*3-2(4,5)1(6)7/h7,12H,1-6,9-10H2,(H3,11,13,14);3*(H,6,7)/t7-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWNMNBIORWOSQ-QTPLPEIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CNCCN)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](CNCCN)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F9N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746620
Record name Trifluoroacetic acid--N''-{(4S)-4-amino-5-[(2-aminoethyl)amino]pentyl}-N-nitroguanidine (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357965-99-2
Record name Trifluoroacetic acid--N''-{(4S)-4-amino-5-[(2-aminoethyl)amino]pentyl}-N-nitroguanidine (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4S)-4-Amino-5-[(2-aminoethyl)amino]pentyl]-N'-nitroguanidine tris(trifluoroacetate) salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P
Reactant of Route 2
N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P
Reactant of Route 3
N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P
Reactant of Route 4
N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P
Reactant of Route 5
N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P
Reactant of Route 6
N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P

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